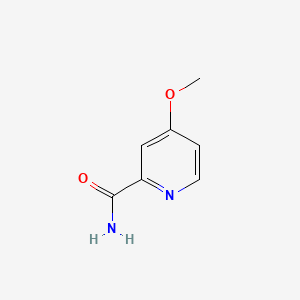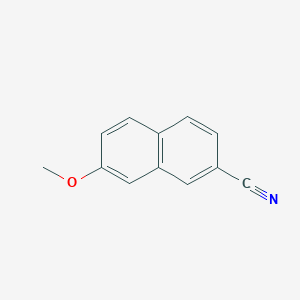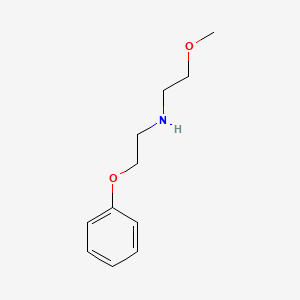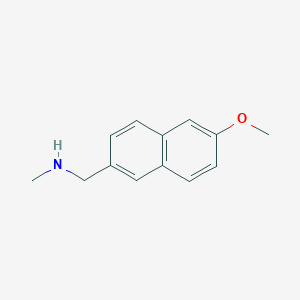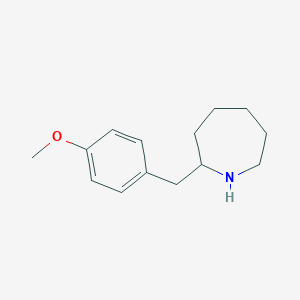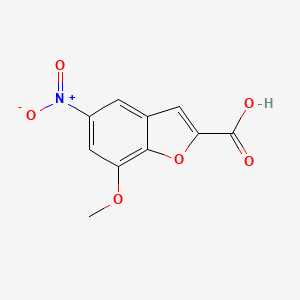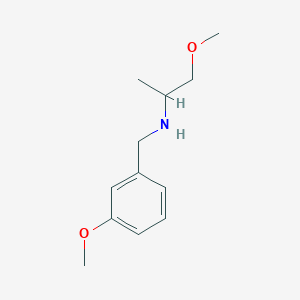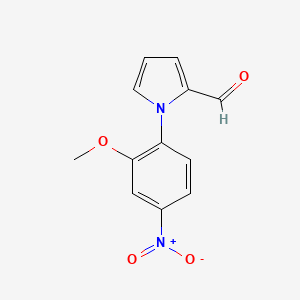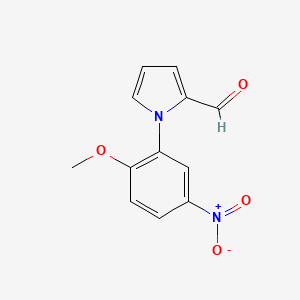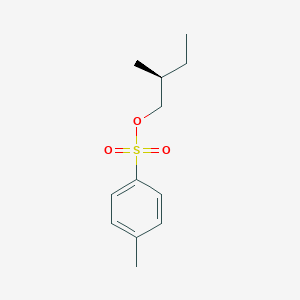
p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester
Übersicht
Beschreibung
p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester: is an organic compound that belongs to the class of alkyl arylsulfonate esters. It is derived from p-toluenesulfonic acid and (S)-2-methylbutanol. This compound is known for its utility in various chemical reactions, particularly in organic synthesis, due to its strong acidic properties and ability to act as a catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester typically involves the esterification of p-toluenesulfonic acid with (S)-2-methylbutanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid itself. The reaction conditions often include heating the mixture to reflux to drive the esterification to completion.
Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products. The use of azeotropic distillation can also be employed to remove water formed during the reaction, thereby shifting the equilibrium towards the ester product.
Analyse Chemischer Reaktionen
Types of Reactions:
Esterification: The primary reaction for the formation of p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester is esterification, where p-toluenesulfonic acid reacts with (S)-2-methylbutanol.
Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to p-toluenesulfonic acid and (S)-2-methylbutanol.
Substitution Reactions: The ester group can be substituted by nucleophiles in various organic reactions.
Common Reagents and Conditions:
Esterification: Sulfuric acid, p-toluenesulfonic acid, heat.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, heat.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.
Major Products:
Hydrolysis: p-Toluenesulfonic acid and (S)-2-methylbutanol.
Substitution: Depending on the nucleophile, products can include sulfonamides or other esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester is used as a catalyst in various organic synthesis reactions, including esterifications and transesterifications. Its strong acidic nature makes it effective in promoting these reactions under mild conditions.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules through esterification, aiding in the study of enzyme mechanisms and protein modifications.
Industry: Industrially, this compound is employed in the production of pharmaceuticals, agrochemicals, and polymers. Its role as a catalyst in polymerization reactions is particularly noteworthy.
Wirkmechanismus
The mechanism by which p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester exerts its effects is primarily through its strong acidic properties. It can donate protons to various substrates, facilitating reactions such as esterification and transesterification. The molecular targets include hydroxyl groups in alcohols and carboxyl groups in acids, which are activated by protonation, making them more reactive.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic Acid Esters: These esters are also strong acids and are used in similar applications but may differ in their reactivity and solubility.
Benzenesulfonic Acid Esters: These compounds share similar acidic properties but have different steric and electronic effects due to the benzene ring.
Uniqueness: p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester is unique due to the presence of the (S)-2-methylbutyl group, which can impart chirality to the molecule. This can be advantageous in asymmetric synthesis and in the production of chiral pharmaceuticals.
Eigenschaften
IUPAC Name |
[(2S)-2-methylbutyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEVJTNZYIMANV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)COS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63526-71-6, 38261-81-3 | |
| Record name | 1-Butanol, 2-methyl-, 1-(4-methylbenzenesulfonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063526716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 2-methyl-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (S)-(+)-2-Methylbutyl p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


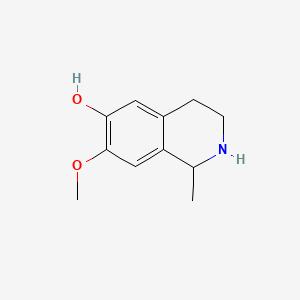
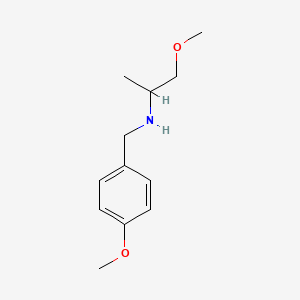

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3022560.png)
